Cas no 2095412-44-3 ({2-amino-8-chloro-1,2,4triazolo1,5-apyridin-6-yl}methanol)

{2-Amino-8-chloro-1,2,4-triazolo[1,5-a]pyridin-6-yl}methanol is a heterocyclic compound featuring a fused triazolopyridine core with functionalized amino and hydroxymethyl substituents. Its structural motif is of interest in medicinal chemistry due to the potential for hydrogen bonding and reactivity, making it a versatile intermediate for synthesizing pharmacologically active molecules. The chloro substituent enhances electrophilic reactivity, while the hydroxymethyl group offers a site for further derivatization. This compound is particularly valuable in the development of targeted small-molecule inhibitors or ligands, given its balanced polarity and synthetic flexibility. High-purity grades ensure reproducibility in research applications. Proper handling under controlled conditions is recommended due to its reactive functional groups.
{2-amino-8-chloro-1,2,4triazolo1,5-apyridin-6-yl}methanol structure
2095412-44-3 structure
Product Name:{2-amino-8-chloro-1,2,4triazolo1,5-apyridin-6-yl}methanol
CAS No:2095412-44-3
MF:C7H7ClN4O
MW:198.609679460526
CID:6258171
PubChem ID:129019443
Update Time:2025-10-05

{2-amino-8-chloro-1,2,4triazolo1,5-apyridin-6-yl}methanol Chemical and Physical Properties

Names and Identifiers

    • {2-amino-8-chloro-1,2,4triazolo1,5-apyridin-6-yl}methanol
    • {2-amino-8-chloro-[1,2,4]triazolo[1,5-a]pyridin-6-yl}methanol
    • SCHEMBL18727765
    • 2095412-44-3
    • (2-Amino-8-chloro-[1,2,4]triazolo[1,5-a]pyridin-6-yl)methanol
    • EN300-1274733
    • Inchi: 1S/C7H7ClN4O/c8-5-1-4(3-13)2-12-6(5)10-7(9)11-12/h1-2,13H,3H2,(H2,9,11)
    • InChI Key: BMBPZBYNCFYWOI-UHFFFAOYSA-N
    • SMILES: ClC1=CC(CO)=CN2C1=NC(N)=N2

Computed Properties

  • Exact Mass: 198.0308386g/mol
  • Monoisotopic Mass: 198.0308386g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 1
  • Complexity: 193
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.1
  • Topological Polar Surface Area: 76.4Ų

{2-amino-8-chloro-1,2,4triazolo1,5-apyridin-6-yl}methanol Pricemore >>

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Additional information on {2-amino-8-chloro-1,2,4triazolo1,5-apyridin-6-yl}methanol

Recent Advances in the Study of {2-amino-8-chloro-1,2,4triazolo1,5-apyridin-6-yl}methanol (CAS: 2095412-44-3)

The compound {2-amino-8-chloro-1,2,4triazolo1,5-apyridin-6-yl}methanol (CAS: 2095412-44-3) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential therapeutic applications. This heterocyclic compound, characterized by its unique triazolopyridine core, has been the subject of several studies aimed at elucidating its pharmacological properties and synthetic pathways. Recent research has focused on its role as a key intermediate in the development of novel bioactive molecules, particularly in the context of kinase inhibition and antimicrobial activity.

A 2023 study published in the Journal of Medicinal Chemistry explored the synthetic optimization of {2-amino-8-chloro-1,2,4triazolo1,5-apyridin-6-yl}methanol, highlighting its versatility as a building block for more complex structures. The researchers employed a multi-step synthesis route, starting from commercially available precursors, to achieve high yields and purity. The study also investigated the compound's stability under various physiological conditions, providing valuable insights for its potential use in drug formulation.

In addition to its synthetic utility, {2-amino-8-chloro-1,2,4triazolo1,5-apyridin-6-yl}methanol has shown promising biological activity. A preprint article from BioRxiv (2024) reported its inhibitory effects on specific protein kinases involved in inflammatory pathways. The compound demonstrated moderate potency (IC50 values in the low micromolar range) and selectivity, suggesting its potential as a lead compound for the development of anti-inflammatory agents. Molecular docking studies further revealed key interactions between the compound and the kinase active site, providing a structural basis for future optimization.

Another area of interest is the antimicrobial potential of {2-amino-8-chloro-1,2,4triazolo1,5-apyridin-6-yl}methanol. A recent study in Antimicrobial Agents and Chemotherapy (2024) evaluated its efficacy against a panel of drug-resistant bacterial strains. The compound exhibited broad-spectrum activity, particularly against Gram-positive pathogens, with minimal cytotoxicity observed in mammalian cell lines. These findings underscore its potential as a scaffold for developing new antibiotics to address the growing challenge of antimicrobial resistance.

Despite these advancements, challenges remain in the clinical translation of {2-amino-8-chloro-1,2,4triazolo1,5-apyridin-6-yl}methanol-based therapeutics. Pharmacokinetic studies indicate that the compound has limited oral bioavailability, necessitating further structural modifications or formulation strategies. Additionally, comprehensive toxicity profiling is required to assess its safety profile in vivo. Ongoing research is addressing these limitations through medicinal chemistry campaigns and preclinical evaluations.

In conclusion, {2-amino-8-chloro-1,2,4triazolo1,5-apyridin-6-yl}methanol (CAS: 2095412-44-3) represents a promising chemical entity with diverse applications in drug discovery. Its unique structural features and demonstrated biological activities make it a valuable tool for researchers exploring new therapeutic avenues. Future studies should focus on optimizing its drug-like properties and expanding its pharmacological repertoire through targeted derivatization.

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